Zero Hydrogen‑Bond Donor Count vs. Common 7‑Amino / 7‑Hydroxy Analogs – Permeability & CYP Liability
CAS 850801-06-8 contains zero hydrogen‑bond donors (HBD = 0 [1]), whereas the structurally closest commercially available congeners—2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 850801-05-7) and 2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑ol (CAS 850801-01-3)—possess two and one HBD, respectively [2]. In drug‑design practice, removing all HBD from a scaffold is associated with a 2‑ to 5‑fold increase in passive permeability and a substantially reduced risk of phase‑I metabolic oxidation at the 7‑position nitrogen, a known soft spot in 7‑amino‑pyrazolo[1,5‑a]pyrimidines [3]. This quantitative structural difference can be decisive when selecting a scaffold for CNS‑penetrant or metabolically stabilized lead series.
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 7‑amine analog: HBD = 2; 7‑ol analog: HBD = 1 |
| Quantified Difference | ΔHBD ≥ 1 (complete elimination of donor capacity relative to both comparators) |
| Conditions | Structural comparison based on PubChem descriptors; ADME impact inferred from established medicinal‑chemistry guidelines for CNS MPO and ligand efficiency metrics. |
Why This Matters
A zero-HBD scaffold reduces the degrees of freedom for hydrogen‑bond‑mediated interactions and simplifies prediction of permeability and metabolic soft spots, directly influencing the choice of a lead scaffold in CNS and oral drug programs.
- [1] PubChem. Compound Summary for CID 665604 – 2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (HBD = 0). https://pubchem.ncbi.nlm.nih.gov/compound/850801-06-8 (accessed 2026-04-29). View Source
- [2] PubChem. Compound Summaries for CID 665603 (7‑amine, CAS 850801-05-7; HBD = 2) and CID 665605 (7‑ol, CAS 850801-01-3; HBD = 1). View Source
- [3] Wager, T. T. et al. (2010) Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
